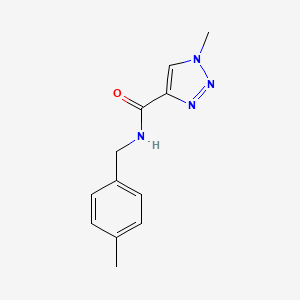
3-(6-Bromopyridin-2-yl)-5-fluorobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(6-Bromopyridin-2-yl)-5-fluorobenzonitrile” is likely a heterocyclic organic compound, containing a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The “6-Bromopyridin-2-yl” part indicates the presence of a bromine atom at the 6th position of the pyridine ring . The “5-fluorobenzonitrile” part suggests a benzene ring with a fluorine atom at the 5th position and a nitrile group (-C≡N) attached .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds often involve reactions such as bromination, demethylation, and condensation. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine and subsequent reactions leading to bromination and hydrolysis.Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction (XRD) studies . The compound likely forms specific crystalline structures and exhibits intermolecular interactions .Chemical Reactions Analysis
The compound may undergo various chemical reactions, including bromination, demethylation, and condensation reactions, which are used to synthesize different compounds.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would likely be determined using various analytical techniques. For similar compounds, properties such as melting point, boiling point, and solubility have been reported .Applications De Recherche Scientifique
Herbicide Resistance in Transgenic Plants
Transgenic tobacco plants expressing a bacterial detoxification gene showed resistance to the herbicide bromoxynil, a photosystem II inhibitor. This resistance was conferred by the expression of a nitrilase enzyme, which detoxifies bromoxynil into a less harmful compound, demonstrating a novel approach to herbicide resistance in plants (Stalker, Mcbride, & Malyj, 1988).
Synthesis and Chemical Transformations
The facile synthesis of 2-bromo-3-fluorobenzonitrile through bromodeboronation of aryl boronic acids illustrates the potential for creating various halogenated compounds, highlighting the versatility of these reactions in producing chemicals with potential applications in various fields including material science and pharmaceuticals (Szumigala, Devine, Gauthier, & Volante, 2004).
Molecular Docking and Drug Design
Computational studies on 5-bromo-3-nitropyridine-2-carbonitrile (a compound structurally similar to 3-(6-Bromopyridin-2-yl)-5-fluorobenzonitrile) have shown potential in drug design, with molecular docking revealing potential as a centromere associated protein inhibitor. This suggests the utility of such compounds in the design of new therapeutic agents through in-silico methods (Arulaabaranam, Muthu, Mani, & Geoffrey, 2021).
Antimicrobial Activity
Research into N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives highlights the antimicrobial potential of compounds that can be synthesized from precursors including 2-bromo-3-fluorobenzonitrile. These compounds exhibit promising antibacterial and antifungal activities, demonstrating the broader implications of such chemical entities in the development of new antimicrobial agents (Babu, Srinivasulu, & Kotakadi, 2015).
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit the complement factor d , which plays a crucial role in the alternative pathway of the complement system, a part of the immune system.
Mode of Action
3-(6-Bromopyridin-2-yl)-5-fluorobenzonitrile likely interacts with its target by binding to the active site, thereby inhibiting its function . This interaction results in the blockage of the alternative pathway of the complement system .
Biochemical Pathways
The compound affects the alternative pathway of the complement system . The downstream effects of this inhibition include a reduction in extravascular hemolysis, which is a process where red blood cells are destroyed .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of the alternative pathway of the complement system, leading to a reduction in extravascular hemolysis . This can help in the treatment of conditions like paroxysmal nocturnal hemoglobinuria, where there is excessive destruction of red blood cells .
Propriétés
IUPAC Name |
3-(6-bromopyridin-2-yl)-5-fluorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrFN2/c13-12-3-1-2-11(16-12)9-4-8(7-15)5-10(14)6-9/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPKWHSRAAYFMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C2=CC(=CC(=C2)C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[(4-Fluorophenyl)sulfonyl-methylamino]ethyl]prop-2-enamide](/img/structure/B2938326.png)
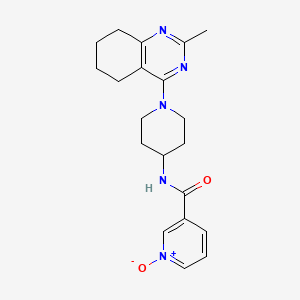

![Ethyl 4-(1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)benzoate](/img/structure/B2938332.png)

![5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide](/img/structure/B2938335.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2938336.png)
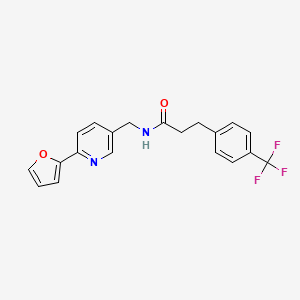
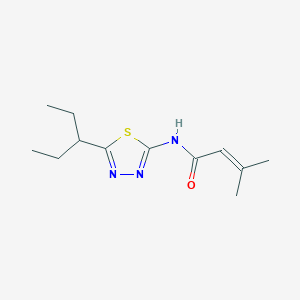
![1-benzyl-9-methyl-2-(3-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2938343.png)
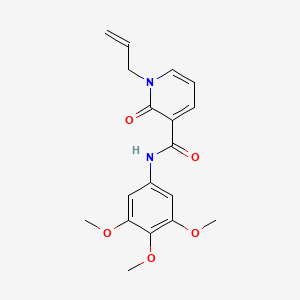
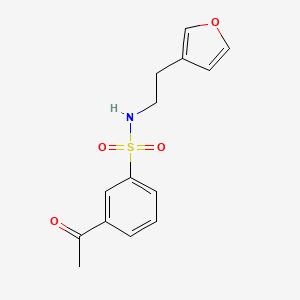
![2-chloro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2938347.png)
